2-(2,4-dichlorophenoxy)-N,N-bis(3-methylbutyl)propanamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N,N-bis(3-methylbutyl)propanamide is a synthetic organic compound characterized by its complex molecular structure. It contains a total of 38 bonds, including 19 non-hydrogen bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 ether (aromatic)
Preparation Methods
The synthesis of 2-(2,4-dichlorophenoxy)-N,N-bis(3-methylbutyl)propanamide involves several steps. The primary synthetic route includes the reaction of 2,4-dichlorophenol with an appropriate amide precursor under controlled conditions. Industrial production methods typically involve the use of high-purity reagents and catalysts to ensure the desired product yield and purity. Specific reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis .
Chemical Reactions Analysis
2-(2,4-dichlorophenoxy)-N,N-bis(3-methylbutyl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N,N-bis(3-methylbutyl)propanamide has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N,N-bis(3-methylbutyl)propanamide involves its interaction with specific molecular targets and pathways. The compound affects cellular processes by modifying nucleic acid metabolism, activating phosphate metabolism, and influencing cellular division. These actions are similar to those of auxins, which are plant growth hormones .
Comparison with Similar Compounds
2-(2,4-dichlorophenoxy)-N,N-bis(3-methylbutyl)propanamide can be compared with other similar compounds, such as:
2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but different applications.
2-(2,4-dichlorophenoxy)-N-(3-methylbutyl)propanamide: A structurally related compound with variations in the alkyl chain length and substitution pattern.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N,N-bis(3-methylbutyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29Cl2NO2/c1-13(2)8-10-22(11-9-14(3)4)19(23)15(5)24-18-7-6-16(20)12-17(18)21/h6-7,12-15H,8-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IARSDDPTUMWDSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN(CCC(C)C)C(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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